molecular formula C16H15BrO B1522358 3-(3-Bromophenyl)-2'-methylpropiophenone CAS No. 898781-95-8

3-(3-Bromophenyl)-2'-methylpropiophenone

Cat. No.: B1522358
CAS No.: 898781-95-8
M. Wt: 303.19 g/mol
InChI Key: OZZLYKVMVJEOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)-2’-methylpropiophenone is an organic compound with a molecular formula of C16H15BrO It is a derivative of propiophenone, where the phenyl ring is substituted with a bromine atom at the 3-position and a methyl group at the 2’-position

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes like akt . Akt, also known as Protein Kinase B, plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.

Mode of Action

It is known that bromophenyl compounds can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst. The process involves oxidative addition, transmetalation, and reductive elimination .

Biochemical Pathways

Bromophenyl compounds are known to be involved in suzuki–miyaura cross-coupling reactions, which are widely used in organic synthesis for the formation of carbon-carbon bonds .

Pharmacokinetics

A study on a similar compound, 1-(3’-bromophenyl)-heliamine, showed that after oral administration, the maximum concentration was reached after 100 ± 045 h . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .

Result of Action

Bromophenyl compounds are known to participate in suzuki–miyaura cross-coupling reactions, which are widely used in organic synthesis for the formation of carbon-carbon bonds . This suggests that the compound could potentially be used in the synthesis of various organic compounds.

Action Environment

The action, efficacy, and stability of 3-(3-Bromophenyl)-2’-methylpropiophenone can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which bromophenyl compounds participate are known to be influenced by the reaction conditions, including temperature, solvent, and the presence of a base .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-2’-methylpropiophenone typically involves the bromination of 3-phenylpropiophenone. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenyl ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Bromophenyl)-2’-methylpropiophenone may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-2’-methylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(3-bromophenyl)-2’-methylbenzoic acid.

    Reduction: Formation of 3-(3-bromophenyl)-2’-methylpropanol.

    Substitution: Formation of 3-(3-methoxyphenyl)-2’-methylpropiophenone or 3-(3-cyanophenyl)-2’-methylpropiophenone.

Scientific Research Applications

3-(3-Bromophenyl)-2’-methylpropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-2’-methylpropiophenone: Similar structure but with bromine at the 4-position.

    3-(3-Chlorophenyl)-2’-methylpropiophenone: Chlorine substituted instead of bromine.

    3-(3-Bromophenyl)-2’-ethylpropiophenone: Ethyl group instead of methyl group at the 2’-position.

Uniqueness

3-(3-Bromophenyl)-2’-methylpropiophenone is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and potential applications. The presence of the bromine atom at the 3-position enhances its electrophilic properties, making it suitable for various substitution reactions. The methyl group at the 2’-position also affects its steric and electronic properties, differentiating it from other similar compounds.

Properties

IUPAC Name

3-(3-bromophenyl)-1-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZLYKVMVJEOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401227798
Record name 1-Propanone, 3-(3-bromophenyl)-1-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401227798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-95-8
Record name 1-Propanone, 3-(3-bromophenyl)-1-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(3-bromophenyl)-1-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401227798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromophenyl)-2'-methylpropiophenone
Reactant of Route 2
Reactant of Route 2
3-(3-Bromophenyl)-2'-methylpropiophenone
Reactant of Route 3
3-(3-Bromophenyl)-2'-methylpropiophenone
Reactant of Route 4
Reactant of Route 4
3-(3-Bromophenyl)-2'-methylpropiophenone
Reactant of Route 5
Reactant of Route 5
3-(3-Bromophenyl)-2'-methylpropiophenone
Reactant of Route 6
Reactant of Route 6
3-(3-Bromophenyl)-2'-methylpropiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.